molecular formula C6H11NO2 B13166506 Aziridine-2-carboxylic acid isopropyl ester

Aziridine-2-carboxylic acid isopropyl ester

Cat. No.: B13166506
M. Wt: 129.16 g/mol
InChI Key: MQHYSRLAEFWPQR-UHFFFAOYSA-N
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Description

Propan-2-yl Aziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Propan-2-yl Aziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of aziridine with isopropyl chloroformate under basic conditions . The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of the isopropyl chloroformate, leading to the formation of the aziridine-2-carboxylate ring.

Industrial Production Methods

Industrial production of Propan-2-yl Aziridine-2-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl Aziridine-2-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions . The high ring strain of the aziridine ring makes it particularly susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amino acids, alkanolamines, and heterocyclic compounds. For example, nucleophilic ring-opening with amines can yield β-amino acids, while oxidation can produce oxaziridines.

Scientific Research Applications

Propan-2-yl Aziridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be used to modify biomolecules.

    Medicine: Derivatives of aziridine-2-carboxylates have shown potential as anticancer agents due to their ability to alkylate DNA and proteins.

    Industry: In the industrial sector, Propan-2-yl Aziridine-2-carboxylate is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Propan-2-yl Aziridine-2-carboxylate primarily involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of various products. The compound can alkylate nucleophiles, including DNA and proteins, which is the basis for its potential anticancer activity. The molecular targets and pathways involved include the inhibition of protein disulfide isomerases and other thiol-containing enzymes.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxamide: Known for its low toxicity and anticancer properties.

    3-Arylaziridine-2-carboxylates: These compounds have shown potential in medicinal chemistry due to their ability to form various biologically active molecules.

Uniqueness

Propan-2-yl Aziridine-2-carboxylate is unique due to its specific reactivity profile and the ability to form a wide range of derivatives. Its isopropyl group provides steric hindrance, which can influence the selectivity and outcome of its reactions.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

propan-2-yl aziridine-2-carboxylate

InChI

InChI=1S/C6H11NO2/c1-4(2)9-6(8)5-3-7-5/h4-5,7H,3H2,1-2H3

InChI Key

MQHYSRLAEFWPQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CN1

Origin of Product

United States

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